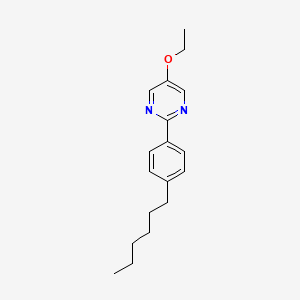
5-Ethoxy-2-(4-hexylphenyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethoxy-2-(4-hexylphenyl)pyrimidine is a chemical compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by an ethoxy group at position 5 and a 4-hexylphenyl group at position 2 of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-2-(4-hexylphenyl)pyrimidine can be achieved through various methods. One common approach involves the reaction of 4-hexylbenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate and acetic acid. This reaction forms an intermediate, which is then cyclized to produce the desired pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification through chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-2-(4-hexylphenyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethoxy and hexylphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents and catalysts like palladium.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution can produce various functionalized pyrimidine derivatives.
Scientific Research Applications
5-Ethoxy-2-(4-hexylphenyl)pyrimidine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of materials with specific properties, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 5-Ethoxy-2-(4-hexylphenyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-ethoxy-4(1H)pyrimidinone: A fluorinated pyrimidine derivative with similar structural features.
2-Ethoxy-5-fluoropyrimidin-4(1H)-one: Another pyrimidine compound with an ethoxy group and fluorine substitution.
Uniqueness
5-Ethoxy-2-(4-hexylphenyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hexylphenyl group enhances its hydrophobicity, potentially affecting its interaction with biological membranes and targets.
Properties
CAS No. |
95736-54-2 |
|---|---|
Molecular Formula |
C18H24N2O |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
5-ethoxy-2-(4-hexylphenyl)pyrimidine |
InChI |
InChI=1S/C18H24N2O/c1-3-5-6-7-8-15-9-11-16(12-10-15)18-19-13-17(14-20-18)21-4-2/h9-14H,3-8H2,1-2H3 |
InChI Key |
UIUZUKFAKHXRBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C2=NC=C(C=N2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















